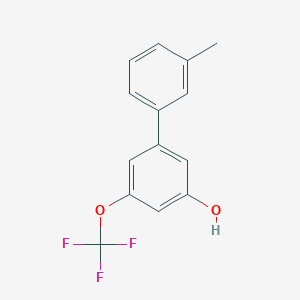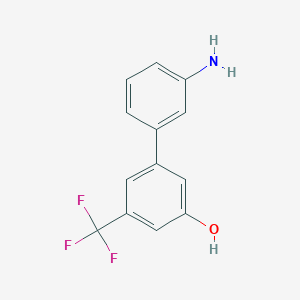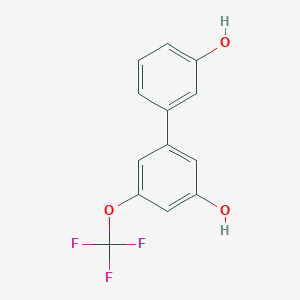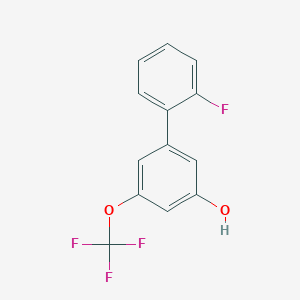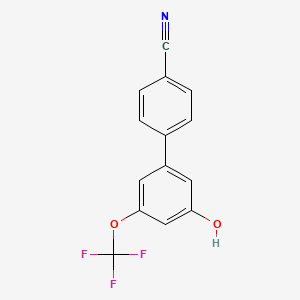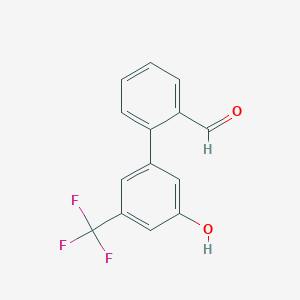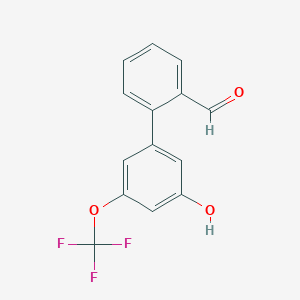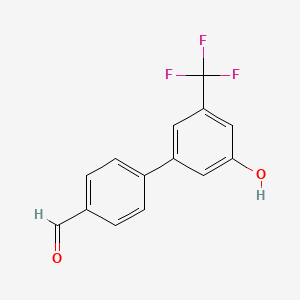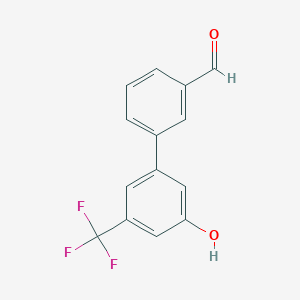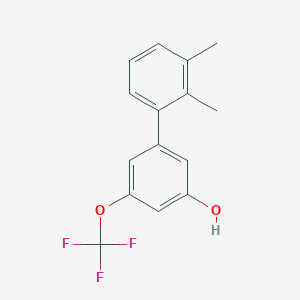
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% (5-(2,3-DMP-3-TFMOP), 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 104-106 °C and a boiling point of 174-175 °C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 5-(2,3-DMP-3-TFMOP), 95% is used in the synthesis of various compounds, as well as in biochemical and physiological research due to its unique chemical and physical properties.
科学的研究の応用
5-(2,3-DMP-3-TFMOP), 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in the synthesis of various compounds, such as inhibitors of enzymes, drugs, and other biologically active compounds. It is also used in the study of enzyme kinetics, protein structure and function, and the development of new drugs.
作用機序
The mechanism of action of 5-(2,3-DMP-3-TFMOP), 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-DMP-3-TFMOP), 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
実験室実験の利点と制限
The main advantage of using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a variety of laboratory applications. Additionally, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments.
However, there are also certain limitations to using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of heat or light, making it difficult to use in experiments that require high temperatures or exposure to light.
将来の方向性
The future of 5-(2,3-DMP-3-TFMOP), 95% in scientific research is promising. The compound has a wide range of applications in the fields of biochemistry and physiology, and its unique chemical and physical properties make it an attractive option for laboratory experiments. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new compounds and drugs based on its structure. Additionally, further research is needed to develop improved synthesis methods for the compound, as well as to develop new uses and applications for it.
合成法
The synthesis of 5-(2,3-DMP-3-TFMOP), 95% is typically conducted using a two-step process. In the first step, 2,3-dimethylphenol is reacted with trifluoromethoxyphenol in the presence of a base such as potassium carbonate. This reaction produces 5-(2,3-DMP-3-TFMOP), 95% as the main product. In the second step, the reaction mixture is purified by recrystallization to obtain a pure product.
特性
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-4-3-5-14(10(9)2)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPOHUIQXTXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686527 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-02-3 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

